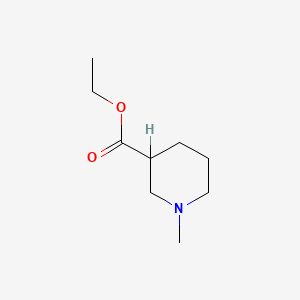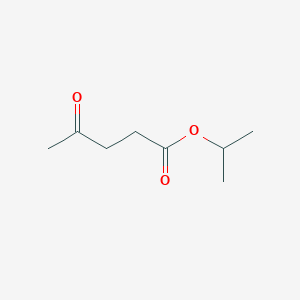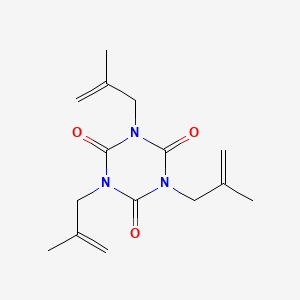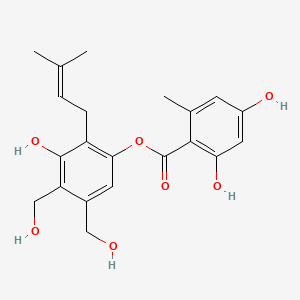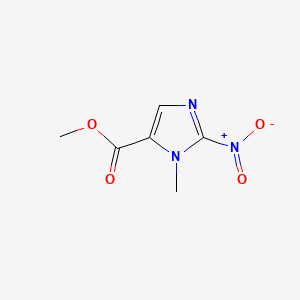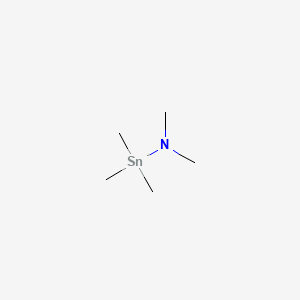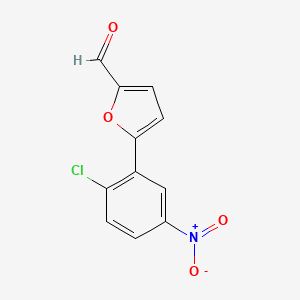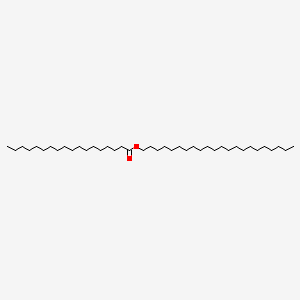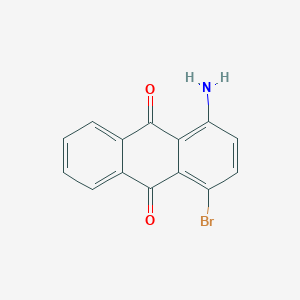
Pigment yellow 65
Vue d'ensemble
Description
Pigment Yellow 65, also known as Suntone™ Pigment Yellow 65, is a bright reddish yellow pigment . It belongs to the chemical class of Mono Azo . It is used in various applications such as decorative paints, industrial paints, powder coating, and textile printing .
Synthesis Analysis
The synthesis of Pigment Yellow 65 is a typical diazotation and coupling reaction . It is synthesized through the diazotation reaction of 4-Methoxy-2-nitrobenzenamine and then a coupling reaction with N-(2-methoxyphenyl)-3-oxobutanamide in a mixed aqueous solution .
Molecular Structure Analysis
The molecular formula of Pigment Yellow 65 is C18H18N4O6 . Its average mass is 386.359 Da .
Physical And Chemical Properties Analysis
Pigment Yellow 65 has an oil absorption of less than or equal to 55 cc, a bulk density of 1.5 gm/cm3, and a pH value of 6-7 . It appears as a yellow powder . It provides a reddish yellow shade and has excellent hiding power due to its comparatively coarse particle sizes and specific surface areas of approximately 6 to 20 m2/g .
Applications De Recherche Scientifique
Solid-State Fluorescence
Permanent Yellow Rn exhibits solid-state fluorescence, making it a valuable compound in the development of fluorescent dyes . This property is particularly useful in biological imaging and molecular tagging, where its bright emission can help in tracking and visualizing biological processes.
Decorative Paints
Due to its bright reddish-yellow hue, Permanent Yellow Rn is widely used in decorative paints. It provides a vibrant color that is aesthetically pleasing and has good lightfastness, which is essential for maintaining color integrity over time .
Industrial Coatings
In industrial applications, Pigment Yellow 65 is recommended for powder coatings and industrial paints . Its high tinting strength and resistance to various chemicals make it suitable for machinery and equipment that require durable and long-lasting coatings.
Textile Printing
The compound is also utilized in textile printing processes. Its ability to produce a bright color and its fastness properties make it a popular choice for creating vivid patterns and designs on fabrics .
Traffic Paint
Permanent Yellow Rn’s high opacity and lightfastness make it an ideal pigment for traffic paint. It is often applied in road markings due to its visibility and resistance to weathering .
Water-Based Inks
For printing applications, Pigment Yellow 65 is used in water-based inks. Its solubility and stability in aqueous solutions allow for consistent print quality and color reproduction .
Decorative Water-Based Paints
Similar to its use in decorative paints, this pigment is also suitable for decorative water-based paints, offering a bright shade and good fastness properties for interior and exterior applications .
Research & Development
Permanent Yellow Rn is a subject of ongoing research, particularly in the development of new materials and dyes with specific properties. Its solid-state fluorescence is of interest for creating materials with novel optical properties .
Safety and Hazards
Pigment Yellow 65 is harmful if swallowed and may cause stomach discomfort. It can cause respiratory irritation and may cause irritation to eyes. It may also cause skin irritation in sensitive individuals . In case of accidental ingestion, it is recommended to give 2-4 cupfuls of milk or water and seek medical aid immediately .
Propriétés
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORAEIAYCSGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052336 | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Permanent Yellow Rn | |
CAS RN |
6528-34-3 | |
| Record name | Pigment Yellow 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2-(4-methoxy-2-nitrophenyl)diazenyl)-N-(2-methoxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential health concerns associated with Pigment Yellow 65 used in tattoo inks?
A1: Pigment Yellow 65, an azo pigment, has been identified as a potential allergen when used in tattoo inks. A case study reported a delayed hypersensitivity reaction in a patient who received a tattoo with inks containing this pigment. [] The reaction manifested as eczema and ulceration specifically in the areas tattooed with the inks containing Pigment Yellow 65. This suggests that exposure to Pigment Yellow 65, through tattooing, can trigger allergic contact dermatitis in susceptible individuals.
Q2: Is there a way to test for Pigment Yellow 65 allergy?
A2: While patch testing is a common method for diagnosing allergic contact dermatitis, obtaining pure Pigment Yellow 65 for testing can be challenging. [] In the mentioned case study, the researchers couldn't acquire the isolated pigment for patch testing. This highlights the need for commercially available and reliable testing methods for this specific allergen, particularly given its use in tattoo inks.
Q3: What is known about the crystal structure of Pigment Yellow 65?
A4: Single-crystal data and X-ray powder patterns provide insights into the structural arrangement of Pigment Yellow 65. [] This data is essential for understanding the pigment's physical and chemical properties, including its color, stability, and potential interactions with other substances. Detailed crystallographic information allows researchers to compare Pigment Yellow 65 with other pigments and predict its behavior in various applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



